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Abstract
Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in medicinal chemistry and

materials science due to its conformationally complex eight-membered ring and the presence

of two carboxylic acid functional groups.[1] These features allow for a variety of chemical

modifications and applications, including its use as a building block in the synthesis of more

complex organic molecules and pharmaceuticals.[1] This technical guide provides a summary

of the available spectroscopic data for cyclooctane-1,5-dicarboxylic acid, including predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Additionally, a plausible experimental protocol for its synthesis and subsequent spectroscopic

characterization is detailed.

Molecular and Spectroscopic Data
The molecular formula for cyclooctane-1,5-dicarboxylic acid is C₁₀H₁₆O₄, with a molecular

weight of approximately 200.23 g/mol and an exact mass of 200.10485899 Da.[2][3][4]

Spectroscopic methods are essential for the structural elucidation and confirmation of the

identity of this compound.[2]
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NMR spectroscopy is a powerful technique for determining the connectivity and

stereochemistry of cyclooctane-1,5-dicarboxylic acid.[2] The ¹H and ¹³C NMR spectra

provide insights into the molecular symmetry and the arrangement of the carboxylic acid

groups.[2] The stereochemical relationship (cis or trans) of the two carboxylic acid groups will

significantly influence the number of distinct signals in the NMR spectra.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Signal Type
Expected Chemical Shift
(ppm)

Notes

Carboxylic Acid (R-COOH) 10.0 - 13.0

Broad singlet; position is

dependent on concentration

and solvent.[2]

Ring Protons (-CH-) 1.5 - 2.5

Complex multiplet patterns due

to overlapping signals and

multiple conformations.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Signal Type
Expected Chemical Shift
(ppm)

Notes

Carbonyl (C=O) 170 - 185

Ring Carbons (-CH-) 25 - 45

Carbons to which the

carboxylic acid groups are

attached will be at the lower

end of this range.[2]

Other Ring Carbons (-CH₂-) 20 - 35

Note: Specific chemical shift values are predictive and can vary based on the solvent,

concentration, and the specific isomer (cis/trans).[2]
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Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the

carboxylic acid functional groups.[2]

Table 3: Characteristic FT-IR Absorption Frequencies

Vibrational Mode Functional Group
Expected
Frequency Range
(cm⁻¹)

Intensity

O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong[2]

C-H Stretch Alkane 2850 - 3000 Medium to Strong[2]

C=O Stretch Carboxylic Acid 1690 - 1760 Strong[5]

C-O Stretch Carboxylic Acid 1210 - 1320 Medium[5]

O-H Bend Carboxylic Acid 1395 - 1440 Medium[5]

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of

the compound.[2] The mass spectrum is expected to show a molecular ion peak ([M]⁺)

corresponding to the mass of the molecule.[2]

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Weight 200.23 g/mol [2][3][4]

Exact Mass 200.10485899 Da[2][3][4]

Expected Molecular Ion Peak ([M]⁺) m/z 200.1049

Experimental Protocols
The synthesis of cyclooctane-1,5-dicarboxylic acid can be achieved through the oxidative

cleavage of a suitable precursor, such as 1,5-cyclooctadiene. The following is a plausible

experimental protocol for its synthesis and characterization.
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Synthesis of Cyclooctane-1,5-dicarboxylic Acid
This procedure is based on the general principle of oxidative cleavage of alkenes to carboxylic

acids.

Materials:

1,5-Cyclooctadiene

Potassium permanganate (KMnO₄) or Ozone (O₃)

Sodium hydroxide (NaOH) or other suitable base

Hydrochloric acid (HCl)

Suitable organic solvent (e.g., acetone, dichloromethane)

Water

Sodium bisulfite (NaHSO₃) (for quenching permanganate)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1,5-cyclooctadiene in a suitable solvent.

Oxidation:

Using KMnO₄: Slowly add an aqueous solution of potassium permanganate to the stirred

solution of 1,5-cyclooctadiene. The reaction is exothermic and should be cooled in an ice

bath. The disappearance of the purple permanganate color indicates the progress of the

reaction.

Using O₃ (Ozonolysis): Bubble ozone gas through a solution of 1,5-cyclooctadiene in a

suitable solvent at low temperature (e.g., -78 °C) until the solution turns blue. Follow by

oxidative workup (e.g., with hydrogen peroxide).
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Workup:

For KMnO₄: After the reaction is complete, quench any excess permanganate with sodium

bisulfite until the brown manganese dioxide precipitate dissolves. Acidify the mixture with

hydrochloric acid.

For Ozonolysis: After the ozonolysis is complete, perform an oxidative workup.

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g.,

ethyl acetate).

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a

rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., water or an organic solvent mixture).

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆, or D₂O).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.

Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the carboxylic acid and alkane functional

groups.
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Mass Spectrometry:

Introduce a sample of the purified product into a mass spectrometer using a suitable

ionization technique (e.g., Electrospray Ionization - ESI).

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular

weight.

Workflow and Pathway Diagrams
The following diagram illustrates the general experimental workflow for the synthesis and

characterization of cyclooctane-1,5-dicarboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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